molecular formula C14H14BrNO3S B13359162 2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide

2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B13359162
M. Wt: 356.24 g/mol
InChI Key: OAULOUZAWYTKAF-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14BrNO3S and a molecular weight of 356.23 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methoxybenzyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with 4-methoxybenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom and methoxybenzyl group contribute to its overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(4-methoxybenzyl)benzenesulfonamide is unique due to its combination of a bromine atom, methoxybenzyl group, and benzenesulfonamide moiety. This unique structure imparts distinct reactivity and potential biological activities, making it valuable in various research applications .

Properties

Molecular Formula

C14H14BrNO3S

Molecular Weight

356.24 g/mol

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H14BrNO3S/c1-19-12-8-6-11(7-9-12)10-16-20(17,18)14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3

InChI Key

OAULOUZAWYTKAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

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